3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea
Description
Properties
IUPAC Name |
1-tert-butyl-3-(4-pyrazol-1-ylcyclohexyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-14(2,3)17-13(19)16-11-5-7-12(8-6-11)18-10-4-9-15-18/h4,9-12H,5-8H2,1-3H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAOYBTTXYICIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1CCC(CC1)N2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation of the pyrazole ring using tert-butyl bromide in the presence of a base such as potassium carbonate.
Cyclohexyl Group Attachment: The cyclohexyl group can be attached to the pyrazole ring through a nucleophilic substitution reaction using cyclohexyl bromide.
Urea Formation: The final step involves the reaction of the substituted pyrazole with an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of 3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Urea Group Functionality
The urea moiety plays a critical role in binding via hydrogen bonding. For example:
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The N-H and O atoms of the urea form hydrogen bonds with target proteins (e.g., p38 MAP kinase) .
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Substitution of the urea’s N-H with a methylene group or N-methyl leads to significant loss of activity, highlighting its importance .
Role of the tert-Butyl Group
The tert-butyl group is strategically incorporated for:
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Enhanced potency : Balances enzyme-binding affinity and physicochemical properties .
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Stability : Reduces metabolic liability compared to smaller alkyl groups .
Pyrazole-Cyclohexyl Substituent
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Pyrazole ring formation : Typically involves cyclization of β-diketones with hydrazine derivatives .
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Cyclohexyl spacer : Acts as a linker to optimize steric and electronic interactions. Longer spacers (e.g., three methylene groups) improve activity by reducing steric hindrance .
Urea Formation
The reaction proceeds via a two-step mechanism :
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Activation : The amine is converted to an isocyanate using CDI or oxalyl chloride.
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Coupling : The isocyanate reacts with an aniline derivative to form the urea .
Hydrogen Bonding in Binding
The urea’s hydrogen bonds are critical for enzyme inhibition:
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Interactions : The urea’s N-H bonds with the carboxylate oxygen of Glu71, while the O bonds with the N-H of Asp168 in p38 MAP kinase .
Comparison of Structural Variants
Challenges and Considerations
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Steric hindrance : The tert-butyl group and cyclohexyl substituent require careful reaction design to avoid steric clashes .
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Regioselectivity : Pyrazole ring formation and cyclohexyl substitution must ensure correct regiochemistry .
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Purification : Crystallization conditions (e.g., solvent ratios) critically affect yield and purity .
Scientific Research Applications
Medicinal Chemistry
3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea has been investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, which can lead to the development of novel drugs.
- Enzyme Inhibition : The compound is being explored as a potential enzyme inhibitor, particularly in the context of inflammatory diseases and cancer treatment. The mechanism of action involves binding to specific enzymes or receptors, thereby modulating their activity .
Biological Research
Research indicates that this compound may serve as a receptor modulator or an enzyme inhibitor, which could be beneficial in studying various biological pathways.
- Potential Therapeutic Uses : Initial studies suggest that it may have anti-inflammatory and anticancer properties. Further investigations are necessary to elucidate its efficacy and safety profiles in clinical settings .
Materials Science
The unique structure of 3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea also makes it suitable for applications in materials science.
- Polymer Development : The compound can be utilized as a building block for synthesizing new polymers with specific properties, potentially leading to advancements in coatings and other material applications .
Case Study 1: Enzyme Inhibition
A study focused on urease inhibitors highlighted the potential of urea derivatives like 3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea in inhibiting urease activity. This is particularly relevant for conditions such as peptic ulcers and kidney stones, where urease plays a critical role .
Case Study 2: Anticancer Activity
Research into the anticancer properties of pyrazole derivatives has shown that modifications in their structure can enhance their effectiveness against cancer cell lines. The structural characteristics of 3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea position it as a candidate for further investigation in anticancer drug development .
Mechanism of Action
The mechanism of action of 3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate the function of a receptor by binding to its ligand-binding domain. The exact molecular pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea can be compared with other similar compounds, such as:
3-tert-butyl-1-[4-(1H-pyrazol-1-yl)phenyl]urea: Similar structure but with a phenyl group instead of a cyclohexyl group.
3-tert-butyl-1-[4-(1H-pyrazol-1-yl)butyl]urea: Similar structure but with a butyl group instead of a cyclohexyl group.
3-tert-butyl-1-[4-(1H-pyrazol-1-yl)methyl]urea: Similar structure but with a methyl group instead of a cyclohexyl group.
The uniqueness of 3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea is a synthetic compound belonging to the class of urea derivatives. Its unique structure, featuring a tert-butyl group, a pyrazole ring, and a cyclohexyl moiety, positions it as a subject of interest in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential applications based on recent studies and findings.
Chemical Structure and Properties
The molecular formula for 3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea is , with a molecular weight of approximately 280.38 g/mol. The compound's structure is characterized by:
- Urea moiety : Central to its biological activity.
- Pyrazole ring : Known for various pharmacological properties.
- Cyclohexyl group : Enhances lipophilicity and bioavailability.
The biological activity of 3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor functions through ligand-binding interactions. This mechanism is crucial for its potential therapeutic effects in various diseases.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
Antimicrobial Activity
Research indicates that pyrazole-containing compounds often exhibit antimicrobial properties. For instance, derivatives similar to 3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea have been shown to act as DNA gyrase inhibitors, leading to effective antibacterial action against strains such as Staphylococcus aureus and Mycobacterium tuberculosis (Mtb) .
Table 1: Antimicrobial Activity Summary
| Compound | Target Pathogen | MIC (μg/mL) | Reference |
|---|---|---|---|
| 3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea | S. aureus | Not specified | |
| Pyrazole derivative | Mtb H37Rv | 0.25 | |
| Urea derivative | S. aureus | 0.25 |
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, which are significant in treating chronic inflammatory diseases. The exact pathways remain under exploration, but preliminary data suggest modulation of inflammatory cytokines and pathways associated with immune responses.
Anticancer Potential
Studies have also pointed towards the anticancer potential of urea derivatives like 3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea. The mechanism may involve inducing apoptosis in cancer cells and inhibiting tumor growth through various signaling pathways .
Case Studies and Research Findings
Several case studies have focused on the synthesis and evaluation of pyrazole-based urea derivatives:
- Synthesis and Evaluation : A study reported the synthesis of various pyrazole-based urea derivatives, including modifications at the C3 position of the pyrazole ring, leading to compounds with enhanced antimicrobial activity against S. aureus .
- Optimization Studies : Research aimed at optimizing structural features indicated that specific substitutions on the urea side chain significantly impacted biological activity, particularly against resistant bacterial strains .
Q & A
Q. How to interpret conflicting bioactivity data between in vitro enzyme assays and cellular models?
- Methodological Answer :
- Membrane permeability : Measure cellular uptake via LC-MS to determine if low intracellular concentrations explain reduced activity in cell-based assays .
- Off-target effects : Perform RNA-seq or phosphoproteomics to identify compensatory pathways activated in cellular models .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
